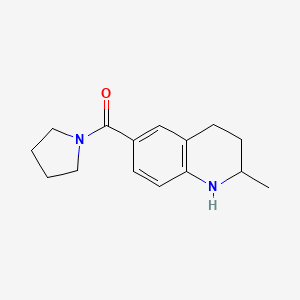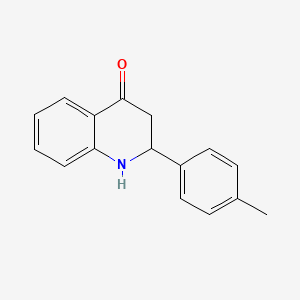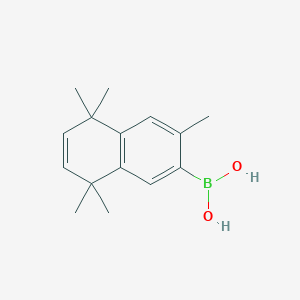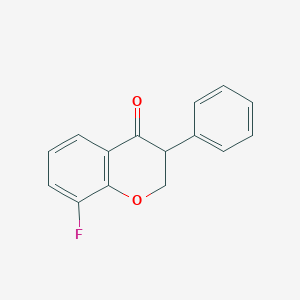![molecular formula C9H9BrN2O B11869468 7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one CAS No. 2227205-08-3](/img/structure/B11869468.png)
7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and organic materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one typically involves the cyclization of appropriate precursors. One common method involves the use of a palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole unit, followed by a Buchwald-Hartwig amination/C-H activation reaction to form the pyrrolo[2,3-c]pyridin-2-one core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclization, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while cyclization reactions can produce more complex heterocyclic compounds.
科学的研究の応用
7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated as a potential lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and migration . The compound binds to the active site of the receptor, preventing its activation and subsequent signaling pathways.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolo[2,3-c]pyridine derivatives and pyrrolopyrazine derivatives. These compounds share structural similarities and may exhibit similar biological activities.
Uniqueness
What sets 7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the dimethyl groups can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions.
特性
CAS番号 |
2227205-08-3 |
|---|---|
分子式 |
C9H9BrN2O |
分子量 |
241.08 g/mol |
IUPAC名 |
7-bromo-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C9H9BrN2O/c1-9(2)5-3-4-11-7(10)6(5)12-8(9)13/h3-4H,1-2H3,(H,12,13) |
InChIキー |
JIAKQXSLRHHLMQ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C(=NC=C2)Br)NC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


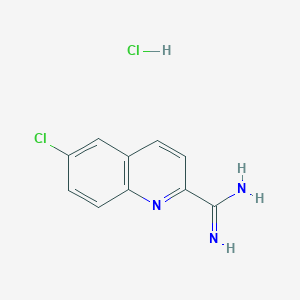



![7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B11869408.png)


